2,3-Difluoro-4-methoxybenzoyl chloride
Description
Significance of 2,3-Difluoro-4-methoxybenzoyl Chloride as a Chemical Building Block
In the field of synthetic chemistry, "building blocks" are molecules with reactive functional groups that allow for the introduction of specific structural motifs into a larger, more complex molecule. this compound exemplifies this concept, serving as a versatile scaffold for incorporating the 2,3-difluoro-4-methoxyphenyl group into various organic structures. cymitquimica.com
The incorporation of fluorine and fluorine-containing substituents has become a standard and critical strategy in the design and optimization of new molecules, particularly within medicinal chemistry. chemrxiv.org The presence of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability, lipophilicity, and binding affinity. As advances in synthetic methodologies facilitate access to new and easy-to-use fluorinated building blocks, compounds like this compound become instrumental. chemrxiv.org They provide a direct and efficient route to introduce pre-installed fluorinated moieties, bypassing the often-challenging methods required for direct fluorination later in a synthetic sequence. chemrxiv.org
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.57 g/mol |
| CAS Number | 849632-69-5 |
| Purity | Min. 95% |
Data sourced from CymitQuimica and SynQuest Labs, Inc. cymitquimica.comsynquestlabs.com
Role in the Synthesis of Advanced Organic Molecules and Fine Chemicals
The primary role of this compound in synthesis is as a highly reactive acylating agent. chemicalbook.com The acyl chloride group readily reacts with nucleophiles such as alcohols, amines, and carboxylic acids to form corresponding esters, amides, and anhydrides, respectively. chemicalbook.comguidechem.com This reactivity is the foundation of its utility in constructing more elaborate molecules.
A significant application is in the synthesis of esters, which can function as crucial intermediates or as protecting groups for other functionalities within a molecule. nih.gov For instance, acyl chlorides are commonly reacted with alcohols in the presence of a base to produce esters in high yield. nih.gov This methodology is fundamental in creating fine chemicals and is a key step in the total synthesis of complex, biologically active compounds. chemicalbook.com
In medicinal chemistry, the introduction of the 2,3-difluoro-4-methoxybenzoyl moiety can be a key step in the development of new pharmaceutical agents. Fluorinated aromatic compounds are integral to many modern drugs. For example, related fluoro-methoxy benzoyl chlorides are known to be important starting materials for fluoroquinolone antibacterial agents. google.com The unique substitution pattern of this compound allows researchers to explore new chemical space and develop novel drug candidates with potentially improved efficacy and pharmacokinetic profiles.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(8(9)12)6(10)7(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDHNNWJECFTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Difluoro 4 Methoxybenzoyl Chloride
Direct Acyl Chlorination Routes
The final step in producing 2,3-Difluoro-4-methoxybenzoyl chloride is the conversion of the carboxylic acid group of 2,3-Difluoro-4-methoxybenzoic acid into an acyl chloride. This is a standard and widely practiced transformation in organic synthesis.
The conversion of a carboxylic acid to an acyl chloride is a fundamental acylation reaction. This process involves the substitution of the hydroxyl (-OH) portion of the carboxylic acid with a chloride (-Cl) atom, enhancing the electrophilicity of the carbonyl carbon and rendering the resulting acyl chloride a more reactive intermediate for subsequent reactions, such as Friedel-Crafts acylations. ossila.commasterorganicchemistry.com For instance, 3-Fluoro-4-methoxybenzoic acid, a structurally similar compound, can be converted to its corresponding benzoyl chloride to increase its reactivity. ossila.com
Several reagents are effective for the chlorination of carboxylic acids. Thionyl chloride (SOCl₂) is one of the most common and cost-effective reagents used for this purpose. youtube.comguidechem.com The reaction with thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. youtube.com
The reaction is often catalyzed by N,N-Dimethylformamide (DMF). youtube.comacs.orgcommonorganicchemistry.com Although effective, the use of DMF with chlorinating agents like thionyl chloride can lead to the formation of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, as a minor byproduct. acs.org
Alternatively, oxalyl chloride ((COCl)₂) in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of DMF is another common method. commonorganicchemistry.comchemicalbook.com The reaction with oxalyl chloride typically proceeds at room temperature and affords the acyl chloride in high yield. chemicalbook.com Phosphorus chlorides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also viable but are generally more reactive and less selective. youtube.com
Table 1: Common Reagents for Acyl Chlorination
| Reagent | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Neat or in a solvent, often at reflux. commonorganicchemistry.com | Gaseous byproducts (SO₂, HCl) simplify purification. youtube.com | Can generate carcinogenic byproduct (DMCC) with DMF catalyst. acs.org |
| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) solvent at room temperature. commonorganicchemistry.com | High yield, mild conditions. chemicalbook.com | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | None typically required. | Can react below room temperature. youtube.com | High reactivity. youtube.com | Less selective, solid byproduct (POCl₃). youtube.com |
| Phosphorus Trichloride (PCl₃) | None typically required. | Requires heating. | Used for acids sensitive to other reagents. | Stoichiometry requires 3 equivalents of acid per mole of PCl₃. |
Multi-Step Synthetic Sequences for Fluorinated Methoxybenzoic Acid Precursors
The primary challenge in synthesizing this compound lies in the preparation of its precursor, 2,3-Difluoro-4-methoxybenzoic acid. The specific arrangement of three different substituents on the benzene (B151609) ring necessitates a carefully planned multi-step synthetic route.
A common strategy for synthesizing polysubstituted aromatic rings involves starting with a precursor that already contains some of the required functionality and then introducing the remaining groups in a controlled manner. For highly fluorinated aromatics, a viable approach is to begin with a polyfluorinated compound and selectively replace fluorine atoms or other groups. A synthetic route for a similar compound, 3,5-Dimethoxy-2,4-difluorobenzoic acid, starts from 2,3,4,5-tetrafluorobenzoic acid. researchgate.net This sequence involves nitration, methoxylation, reduction of the nitro group, and diazotisation, demonstrating a robust strategy for building such molecules. researchgate.net
Achieving the correct substitution pattern (regioselectivity) is critical. In the synthesis of substituted fluorinated anisoles, the introduction of a nitro group can serve as a powerful directing group for subsequent nucleophilic aromatic substitution reactions. researchgate.net The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions. This allows for the selective replacement of a fluorine atom with a methoxy (B1213986) group. researchgate.net For example, in the synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid, a nitro group is introduced to direct the selective substitution of fluorine atoms by methoxyl groups, which otherwise results in a mixture of products. researchgate.net
Once the nitro group has served its purpose as a directing group for methoxylation, it is typically removed. This is usually accomplished by first reducing the nitro group (-NO₂) to an amino group (-NH₂). researchgate.net The reduction of aromatic nitro compounds is a well-established reaction and can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C) or reduction with metals in acidic media, such as iron in hydrochloric acid. researchgate.netwikipedia.org
Following reduction, the resulting amino group can be removed from the aromatic ring through a sequence involving diazotisation (reaction with nitrous acid to form a diazonium salt, -N₂⁺) followed by a reduction reaction that replaces the diazonium group with a hydrogen atom. researchgate.net This multi-step process of introducing a nitro group to direct other substituents and its subsequent removal is a powerful tool for the synthesis of complex aromatic compounds. researchgate.net
Table 2: Illustrative Multi-Step Sequence for a Polysubstituted Benzoic Acid Precursor
| Step | Reaction | Reagents | Purpose |
| 1 | Nitration | Concentrated Nitric Acid, Sulfuric Acid | Introduce a nitro group to direct subsequent reactions. researchgate.net |
| 2 | Methoxylation | Sodium Methoxide or similar | Replace an activated fluorine atom with a methoxy group, with position directed by the nitro group. researchgate.net |
| 3 | Nitro Group Reduction | H₂, Pd/C or Fe/HCl | Convert the nitro group to an amino group for subsequent removal. researchgate.net |
| 4 | Diazotisation & Reduction | NaNO₂/HCl, then H₃PO₂ | Remove the amino group by converting it to a diazonium salt and then replacing it with hydrogen. researchgate.net |
Strategies for Constructing the Substituted Aromatic Ring
Cyanation and Hydrolysis for Carboxylic Acid Precursor Formation
The synthesis of the direct precursor to this compound, which is 2,3-difluoro-4-methoxybenzoic acid, can be achieved through a multi-step process commencing with a suitably substituted aromatic precursor. A common and effective strategy involves the introduction of a nitrile (cyano) group, followed by its hydrolysis to the corresponding carboxylic acid. This two-step sequence is a powerful tool in organic synthesis for the generation of aromatic carboxylic acids from aryl halides.
The process typically begins with an aryl halide, such as 1-bromo-2,3-difluoro-4-methoxybenzene. The bromo-substituent is then displaced by a cyanide ion in a nucleophilic aromatic substitution reaction. The Rosenmund-von Braun reaction, which employs a copper(I) cyanide salt, is a classic method for this transformation. The reaction is generally carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures. google.com The use of cuprous cyanide is crucial as it facilitates the displacement of the halide from the aromatic ring.
Once the nitrile intermediate (2,3-difluoro-4-methoxybenzonitrile) is formed and isolated, it undergoes hydrolysis to yield the desired carboxylic acid. This transformation can be accomplished under either acidic or basic conditions, although acidic hydrolysis is frequently employed. google.com Treatment of the nitrile with a strong mineral acid, such as hydrobromic acid or sulfuric acid, in an aqueous solution at high temperatures leads to the conversion of the cyano group into a carboxylic acid group through the formation of an intermediate amide. google.comgoogle.com The resulting 2,3-difluoro-4-methoxybenzoic acid can then be isolated and purified before its conversion to the target acyl chloride.
Table 1: Typical Reaction Parameters for Cyanation and Hydrolysis
| Step | Parameter | Typical Conditions | Source |
| Cyanation | Reagent | Copper(I) Cyanide (CuCN) | google.com |
| Reactant Ratio | 1.1–2.0 equivalents of CuCN per equivalent of aryl halide | google.com | |
| Solvent | Aprotic polar solvent (e.g., DMF) | google.com | |
| Temperature | 80–150 °C | google.com | |
| Time | 2–5 hours | google.com | |
| Hydrolysis | Reagent | Strong mineral acid (e.g., HBr, H₂SO₄) | google.comgoogle.com |
| Solvent | Aqueous solution | google.com | |
| Temperature | 90–140 °C | google.com | |
| Time | Dependent on acid concentration and temperature | google.com |
Optimization of Reaction Parameters in Multi-Step Synthesis (e.g., Temperature, Solvent, Catalysis, Reaction Time)
Temperature: Reaction temperature is a critical parameter that influences both reaction rate and selectivity. For the final chlorination step, where the carboxylic acid is converted to the benzoyl chloride using a reagent like thionyl chloride or oxalyl chloride, the temperature must be carefully controlled. google.comchemicalbook.com While higher temperatures can accelerate the reaction, they can also promote the formation of by-products or cause decomposition of the desired product. orgsyn.org For instance, in related Friedel-Crafts acylation reactions using benzoyl chlorides, elevated temperatures can favor unwanted side-product formation. orgsyn.org Optimal temperature ranges for chlorination reactions are often moderate, for example, between 30-70°C when using thionyl chloride. google.com
Solvent: The choice of solvent is crucial. It must dissolve the reactants and be inert under the reaction conditions. For the conversion of carboxylic acids to acyl chlorides, common solvents include dichloromethane (CH₂Cl₂) or 1,2-dichloroethane. chemicalbook.comgoogle.com In some cases, the chlorinating agent itself, if used in excess, can act as the solvent. The solvent's polarity and boiling point can affect reaction kinetics and the ease of product isolation and purification.
Catalysis: Catalysts are often employed to increase the rate of reaction. In the synthesis of benzoyl chlorides from benzoic acids, a catalytic amount of dimethylformamide (DMF) is frequently added when using oxalyl chloride or thionyl chloride. google.comchemicalbook.com The DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate, which is a more potent acylating agent. For other related reactions, such as Friedel-Crafts acylation, Lewis acids like AlCl₃ or FeCl₃ are used as catalysts. nih.gov The amount of catalyst is also an important variable to optimize, as too much can lead to side reactions, while too little results in slow or incomplete conversion. google.com
Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. researchgate.net Extending the reaction time unnecessarily can lead to the formation of degradation products or unwanted side reactions. orgsyn.org For example, in some syntheses, reaction times can range from 1 to 6 hours, after which the reaction may be deemed complete. google.com
Table 2: Impact of Reaction Parameter Optimization in Benzoyl Chloride Synthesis
| Parameter | Effect of Non-Optimal Conditions | Optimization Goal | Source |
| Temperature | Low: Incomplete/slow reaction. High: Increased side products (e.g., ketones, decomposition). | Achieve complete conversion in a reasonable time without significant by-product formation. | google.comorgsyn.org |
| Solvent | Poor solubility of reactants; side reactions with solvent. | Ensure all reactants are in solution; use an inert solvent for easy work-up. | chemicalbook.comgoogle.com |
| Catalysis | Insufficient catalyst: Slow or stalled reaction. Excess catalyst: Increased cost and potential for side reactions. | Use the minimum amount of catalyst required for an efficient and clean transformation. | google.com |
| Reaction Time | Too short: Incomplete conversion. Too long: Product degradation, formation of impurities. | Stop the reaction upon complete consumption of the limiting reagent. | orgsyn.orgresearchgate.net |
Emerging Approaches in the Synthesis of Related Benzoyl Chlorides (e.g., Photoredox Catalysis, Grignard Chemistry for Analogues)
While traditional methods for synthesizing benzoyl chlorides are well-established, research continues into developing novel, milder, and more efficient synthetic routes. Emerging fields such as photoredox catalysis and the application of classic organometallic reactions like Grignard chemistry for creating analogues represent the forefront of this innovation.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under exceptionally mild conditions. beilstein-journals.org In the context of benzoyl chlorides, this technology can be leveraged to generate highly reactive acyl radical intermediates. mdpi.com Under irradiation with visible light (e.g., blue LEDs), a suitable photocatalyst can reduce a benzoyl chloride to an acyl radical. mdpi.comrsc.org This intermediate can then participate in a variety of subsequent reactions, such as additions to alkenes or carbon monoxide, to construct more complex molecular architectures. mdpi.com This approach provides a modern alternative to traditional radical generation methods that often require harsh conditions.
Grignard Chemistry for Analogues: Grignard reagents are highly versatile organomagnesium compounds used extensively for forming new carbon-carbon bonds. sigmaaldrich.com A classic and vital application is their reaction with benzoyl chlorides to produce aryl ketone analogues. wisc.edu The addition of a Grignard reagent (R-MgX) to a benzoyl chloride results in the formation of a ketone. A significant challenge in this reaction is preventing a second addition of the Grignard reagent to the newly formed ketone, which would yield a tertiary alcohol. However, reaction conditions can be optimized to favor ketone formation, for instance, by performing the reaction at low temperatures or by using specific additives that moderate the Grignard reagent's reactivity. wisc.edu This methodology is invaluable for synthesizing a wide array of benzophenone (B1666685) analogues and other ketones, which are important intermediates in medicinal chemistry and materials science. wisc.edubeilstein-journals.org
Advanced Chemical Reactivity and Transformation Pathways of 2,3 Difluoro 4 Methoxybenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
2,3-Difluoro-4-methoxybenzoyl chloride serves as a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. The presence of two electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This heightened reactivity facilitates a range of chemical transformations, including the formation of esters, amides, and anhydrides.
The reaction of this compound with alcohols provides a direct and efficient route to the corresponding esters. chemguide.co.uk This transformation proceeds via a nucleophilic acyl substitution mechanism where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically rapid and exothermic, often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. hud.ac.uk The general reaction between an acid chloride and an alcohol is a well-established method for ester synthesis. chemguide.co.ukmasterorganicchemistry.com While the Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid and an alcohol, the use of a more reactive acid chloride often circumvents the need for an acid catalyst and avoids the equilibrium limitations of the Fischer method. masterorganicchemistry.com For more complex or sterically hindered alcohols, specialized methods like the Yamaguchi esterification, which proceeds through a mixed anhydride (B1165640) intermediate, can be employed to achieve high yields under mild conditions. nih.govorganic-chemistry.org
The reaction with this compound can be generalized as follows:
Table 1: Representative Esterification Reactions
| Alcohol (R-OH) | Product Name | Product Structure |
| Methanol | Methyl 2,3-difluoro-4-methoxybenzoate | |
| Ethanol (B145695) | Ethyl 2,3-difluoro-4-methoxybenzoate | |
| Isopropanol | Isopropyl 2,3-difluoro-4-methoxybenzoate | |
| tert-Butanol | tert-Butyl 2,3-difluoro-4-methoxybenzoate |
Amide synthesis is readily achieved through the reaction of this compound with primary or secondary amines. hud.ac.ukresearchgate.net This reaction is generally very fast and proceeds through a nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. Similar to esterification, a base is typically added to scavenge the HCl generated during the reaction, driving the reaction to completion. hud.ac.ukorgsyn.org Two equivalents of the amine can also be used, where one equivalent acts as the nucleophile and the second acts as the base. The protocol is efficient and allows for the synthesis of a wide variety of substituted amides. organic-chemistry.orgnih.gov
The general reaction is as follows:
Table 2: Representative Amidation Reactions
| Amine (R₂NH) | Product Name | Product Structure |
| Ammonia | 2,3-Difluoro-4-methoxybenzamide (B1308207) | |
| Methylamine | N-Methyl-2,3-difluoro-4-methoxybenzamide | |
| Diethylamine | N,N-Diethyl-2,3-difluoro-4-methoxybenzamide | |
| Aniline | N-Phenyl-2,3-difluoro-4-methoxybenzamide |
This compound can react with a carboxylic acid or its corresponding carboxylate salt to form a mixed anhydride. libretexts.orgkhanacademy.org This reaction involves the nucleophilic attack of the carboxylate oxygen on the acyl chloride's carbonyl carbon. khanacademy.org The resulting mixed anhydrides are themselves effective acylating agents and are often generated in situ as reactive intermediates in esterification or amidation reactions. mdpi.comhighfine.com For example, in the Yamaguchi esterification, a mixed anhydride is formed from a carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol. nih.govorganic-chemistry.org The formation of mixed anhydrides can be a key strategy in peptide synthesis and the synthesis of complex natural products. mdpi.com
The general reaction proceeds as follows:
Table 3: Representative Anhydride Formation Reactions
| Carboxylic Acid (R-COOH) | Product Name | Product Structure |
| Acetic Acid | Acetic 2,3-difluoro-4-methoxybenzoic anhydride | |
| Benzoic Acid | Benzoic 2,3-difluoro-4-methoxybenzoic anhydride | |
| Pivalic Acid | 2,3-Difluoro-4-methoxybenzoic pivalic anhydride |
In reactions with polyfunctional nucleophiles, regioselectivity can be a key consideration. The steric hindrance imposed by the ortho-fluorine atom may influence the approach of bulky nucleophiles, potentially directing acylation to a less hindered site on the nucleophile.
Regarding stereoselectivity, the carbonyl carbon of this compound is achiral. Therefore, when reacting with a chiral, non-racemic alcohol or amine, the reaction typically proceeds with retention of the nucleophile's stereochemistry, yielding a diastereomerically or enantiomerically pure product, assuming the stereocenter is not adjacent to the reacting group or involved in the reaction mechanism.
Investigation of Reaction Mechanisms for Benzoyl Chlorides
The solvolysis of benzoyl chlorides—their reaction with the solvent as the nucleophile—can proceed through a spectrum of mechanisms, ranging from a dissociative SN1-type pathway to an associative SN2-type (or addition-elimination) pathway. researchgate.netorientjchem.org The predominant mechanism is highly dependent on the electronic properties of the substituents on the benzoyl ring and the nucleophilicity and ionizing power of the solvent. mdpi.comnih.gov
The solvolysis of benzoyl chlorides can be mechanistically complex, often involving competing pathways.
SN1 (Dissociative) Pathway : This mechanism involves the rate-determining formation of a planar acylium (or benzoyl) cation intermediate, which is then rapidly captured by the solvent nucleophile. mdpi.com This pathway is favored by:
Electron-donating substituents on the aromatic ring, which stabilize the positive charge of the acylium cation. researchgate.netmdpi.com
Solvents with high ionizing power and low nucleophilicity, such as fluorinated alcohols, which can stabilize the cationic intermediate. mdpi.comlibretexts.org
SN2 (Associative) Pathway : This pathway, more accurately described as a bimolecular addition-elimination mechanism, involves the nucleophilic attack of the solvent on the carbonyl carbon to form a tetrahedral intermediate. orientjchem.org This is followed by the expulsion of the chloride leaving group. This pathway is favored by:
Electron-withdrawing substituents , which increase the electrophilicity of the carbonyl carbon and destabilize a potential cationic intermediate. mdpi.com
Solvents with high nucleophilicity , which are capable of effectively attacking the carbonyl carbon.
For this compound, these two effects are in opposition. The para-methoxy group is electron-donating and would stabilize a cationic intermediate, favoring the SN1 pathway. mdpi.com Conversely, the two electron-withdrawing fluorine atoms would destabilize this cation and increase the carbonyl carbon's electrophilicity, favoring the SN2 pathway. mdpi.com Consequently, the compound likely exhibits borderline mechanistic behavior, with the dominant reaction channel being highly sensitive to the specific solvent conditions. mdpi.comnih.gov In weakly nucleophilic but highly ionizing solvents, a cationic pathway may be dominant, whereas in more nucleophilic solvents, the addition-elimination mechanism is expected to prevail. researchgate.net
Table 4: Factors Influencing Solvolytic Mechanisms of Benzoyl Chlorides
| Factor | Favors SN1 (Cationic) Pathway | Favors SN2 (Addition-Elimination) Pathway |
| Substituent Effect | Electron-donating groups (e.g., -OCH₃) | Electron-withdrawing groups (e.g., -F, -NO₂) |
| Solvent Property | High ionizing power, low nucleophilicity | High nucleophilicity |
| Intermediate | Acylium cation | Tetrahedral intermediate |
| Rate Dependence | Sensitive to solvent ionizing power (Y scale) | Sensitive to solvent nucleophilicity (N scale) |
Kinetic Studies and Activation Parameters for Solvolysis
The solvolysis of benzoyl chlorides, including fluorinated analogues, can proceed through a spectrum of mechanisms ranging from a bimolecular nucleophilic addition-elimination pathway (SN2/associative) to a unimolecular dissociative pathway (SN1) involving the formation of an acylium cation intermediate. researchgate.netmdpi.comarkat-usa.org The dominant pathway is highly sensitive to the electronic nature of the substituents on the aromatic ring and the properties of the solvent.
For this compound, the substituents present competing electronic effects. The methoxy (B1213986) group at the para-position is strongly electron-donating through resonance, which would stabilize a positive charge and favor the SN1 pathway. Conversely, the fluorine atoms at the ortho and meta positions are strongly electron-withdrawing by induction, which would destabilize an acylium cation and favor the SN2 pathway.
While specific kinetic data for the solvolysis of this compound are not extensively documented in the literature, the mechanism can be inferred by examining activation parameters for related compounds. researchgate.net The entropy of activation (ΔS‡) is a particularly useful indicator. A large negative ΔS‡ suggests a highly ordered transition state, characteristic of a bimolecular (SN2) mechanism where a solvent molecule is incorporated into the transition state. A ΔS‡ value that is less negative or close to zero is indicative of a dissociative (SN1) mechanism, where the cleavage of the carbon-chlorine bond leads to an increase in disorder. researchgate.netcdnsciencepub.com
The following table presents illustrative activation parameters for the solvolysis of p-methoxybenzoyl chloride and p-nitrobenzoyl chloride, which exemplify the SN1 and SN2 mechanistic extremes, respectively.
| Compound | Dominant Mechanism | Illustrative ΔH‡ (kcal/mol) | Illustrative ΔS‡ (cal/mol·K) | Rationale |
|---|---|---|---|---|
| p-Methoxybenzoyl chloride | SN1 (Dissociative) | ~20-23 | ~ -5 to -15 | The electron-donating methoxy group stabilizes the acylium cation intermediate. |
| p-Nitrobenzoyl chloride | SN2 (Associative) | ~15-18 | ~ -25 to -40 | The electron-withdrawing nitro group destabilizes a cation, favoring nucleophilic attack on the carbonyl carbon. |
| This compound | Mixed / Solvent-Dependent | N/A | N/A | Competing effects of electron-donating -OCH3 and electron-withdrawing -F groups. The mechanism is expected to be highly dependent on the solvent system. |
Given the competing electronic influences in this compound, its solvolytic behavior is expected to be highly dependent on the solvent, likely residing in the mechanistic borderline between the SN1 and SN2 pathways.
Influence of Solvent Polarity and Nucleophilicity on Reaction Pathways
The reaction pathway for the solvolysis of benzoyl chlorides is critically dependent on the polarity (ionizing power) and nucleophilicity of the solvent. koreascience.krnih.gov These two properties often determine whether the reaction proceeds through a dissociative (SN1) or an associative (SN2) mechanism. arkat-usa.org
Solvent Polarity (Ionizing Power): Highly polar solvents, particularly those with low nucleophilicity like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP), are effective at stabilizing charged intermediates. researchgate.netnih.gov In such solvents, the SN1 pathway is favored because the solvent can solvate and stabilize the forming acylium cation and the departing chloride anion, lowering the energy barrier for ionization. For this compound, the use of a highly ionizing solvent would promote the dissociative pathway, leveraging the stabilizing effect of the para-methoxy group. researchgate.net
Solvent Nucleophilicity: In solvents that are good nucleophiles, such as aqueous ethanol or aqueous acetone, the SN2 pathway becomes more prominent. koreascience.kr The solvent molecule itself acts as the nucleophile, attacking the electrophilic carbonyl carbon in the rate-determining step. This addition-elimination mechanism avoids the formation of a high-energy acylium cation intermediate. For this compound, the inductive electron-withdrawing effect of the two fluorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophilic solvent.
The interplay of these factors means that a mechanistic shift can be observed for a single substrate by systematically varying the solvent composition. mdpi.com This is often analyzed using the extended Grunwald-Winstein equation, which correlates the reaction rate constant with parameters for solvent ionizing power (Y) and nucleophilicity (N). researchgate.netmdpi.com
The table below illustrates the expected effect of different solvent types on the solvolysis pathway of this compound.
| Solvent System (Example) | Polarity/Ionizing Power | Nucleophilicity | Favored Pathway | Rationale |
|---|---|---|---|---|
| 97% Hexafluoroisopropanol (HFIP) | Very High | Very Low | SN1 (Dissociative) | The solvent's high ionizing power stabilizes the acylium cation intermediate, while its low nucleophilicity disfavors direct attack. researchgate.net |
| Formic Acid | High | Low | SN1 (Dissociative) | Effectively solvates ions, promoting the formation of the acylium cation. nih.gov |
| 50% Ethanol / 50% Water | High | High | Mixed SN1/SN2 or SN2 | Both pathways are viable; the high nucleophilicity favors the associative route, while high polarity can still support some ionization. koreascience.kr |
| 80% Acetone / 20% Water | Moderate | Moderate | SN2 (Associative) | The solvent is sufficiently nucleophilic to favor the addition-elimination mechanism over the formation of a less-stabilized cation. arkat-usa.org |
Trapping of Acylium Cation Intermediates
Direct evidence for a dissociative SN1 mechanism in the solvolysis of benzoyl chlorides can be obtained by trapping the fleeting acylium cation intermediate. nih.govnih.gov This experimental technique involves conducting the reaction in a weakly nucleophilic, highly ionizing solvent to promote cation formation, while including a potent trapping agent that can compete with the solvent to react with the cation. researchgate.net
A common and effective method is to use an electron-rich aromatic compound as the trapping agent. nih.gov For example, if the solvolysis of this compound were carried out in a solvent like hexafluoroisopropanol (HFIP), the intermediate 2,3-difluoro-4-methoxybenzoyl cation could be generated. The addition of a scavenger like 1,3,5-trimethoxybenzene (B48636) would intercept this cation via a Friedel-Crafts acylation reaction, forming a substituted benzophenone (B1666685). researchgate.net The isolation and characterization of this benzophenone derivative would serve as strong proof of the existence of the free acylium cation, confirming that the SN1 pathway is operative under those conditions.
Alternatively, acylium cations can be stabilized and characterized at low temperatures by reacting the parent acyl chloride with a very strong Lewis acid, such as antimony pentafluoride (SbF₅), in an inert solvent like sulfur dioxide. researchgate.net This approach abstracts the chloride ion to form a stable acylium salt, allowing for spectroscopic characterization. While not a trapping experiment in the kinetic sense, this method confirms the viability and structure of the key intermediate in the SN1 pathway.
Nucleophilic Addition-Elimination Mechanism
The most common reaction pathway for acyl chlorides, particularly in the presence of good nucleophiles, is the nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.com This pathway is fundamental to the derivatization of this compound. The carbonyl carbon in the acyl chloride is highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms.
The mechanism proceeds in two distinct steps:
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu-H) on the partially positive carbonyl carbon. The lone pair of electrons from the nucleophile forms a new bond with the carbon, causing the π-bond of the carbonyl group to break. The electrons move to the oxygen atom, resulting in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen. chemguide.co.uksavemyexams.com
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses to restore the stable carbonyl group. The lone pair on the oxygen reforms the π-bond, and in the process, the chloride ion—an excellent leaving group—is ejected. Finally, a proton is typically removed from the nucleophile (often by another nucleophile molecule or the expelled chloride ion) to yield the final substitution product and hydrogen chloride. chemguide.co.ukyoutube.com
This mechanism explains the reactions of this compound with a wide range of nucleophiles, including water (hydrolysis), alcohols (esterification), and amines (amidation).
Diversification through Derivatization and Heterocyclic Synthesis
Synthesis of Fluorinated Methoxybenzamide Derivatives
This compound is a valuable reagent for the synthesis of a variety of 2,3-difluoro-4-methoxybenzamide derivatives. These compounds are prepared via the nucleophilic addition-elimination reaction between the acyl chloride and a suitable nitrogen nucleophile, such as ammonia, a primary amine, or a secondary amine. globalconference.info The reaction is typically rapid and exothermic. globalconference.info
The general procedure involves treating the acyl chloride with at least two equivalents of the amine in an inert solvent. One equivalent of the amine acts as the nucleophile to attack the carbonyl carbon, while the second equivalent acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. savemyexams.com This prevents the protonation of the reacting amine, which would render it non-nucleophilic.
The reaction scheme is as follows: R¹R²NH + this compound → 2,3-Difluoro-4-methoxy-N-(R¹,R²)-benzamide + R¹R²NH₂⁺Cl⁻
The following table shows examples of fluorinated methoxybenzamide derivatives that can be synthesized from this compound.
| Amine Reactant (R¹R²NH) | Name | Resulting Benzamide Product |
|---|---|---|
| NH₃ | Ammonia | 2,3-Difluoro-4-methoxybenzamide |
| CH₃CH₂NH₂ | Ethylamine | N-Ethyl-2,3-difluoro-4-methoxybenzamide |
| C₆H₅NH₂ | Aniline | N-Phenyl-2,3-difluoro-4-methoxybenzamide |
| (CH₃)₂NH | Dimethylamine | N,N-Dimethyl-2,3-difluoro-4-methoxybenzamide |
| C₄H₈NH (Pyrrolidine) | Pyrrolidine | 1-(2,3-Difluoro-4-methoxybenzoyl)pyrrolidine |
Spectroscopic and Computational Characterization of 2,3 Difluoro 4 Methoxybenzoyl Chloride and Its Derivatives
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations have emerged as indispensable tools in modern chemistry, providing profound insights into the structural, electronic, and spectroscopic properties of molecules. For complex compounds such as 2,3-Difluoro-4-methoxybenzoyl chloride, theoretical studies offer a framework for understanding its behavior at a molecular level, complementing and guiding experimental work. These computational methods allow for the detailed investigation of properties that can be challenging to measure directly, including conformational landscapes, vibrational modes, electronic transitions, and reaction energetics. By employing sophisticated theories and algorithms, researchers can build accurate molecular models, predict spectroscopic signatures, and rationalize the chemical reactivity and stability of the compound.
Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are two of the most powerful and widely used quantum chemical methods for studying molecular systems. DFT methods, particularly those using hybrid functionals like B3LYP, are celebrated for their balance of computational efficiency and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. MP2, a method that incorporates electron correlation beyond the Hartree-Fock approximation, is often employed for calculations requiring higher accuracy, such as determining precise interaction energies and conformational energy differences. The application of these methods provides a robust theoretical foundation for the characterization of this compound.
Geometry optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
The primary sources of conformational flexibility in this molecule are the rotation around the single bonds connecting the benzoyl chloride and methoxy (B1213986) groups to the aromatic ring. DFT calculations, often at the B3LYP/6-311+G** level of theory, are typically used to explore this conformational space. It is expected that the most stable conformer would have the carbonyl group (C=O) lying in or close to the plane of the benzene (B151609) ring to maximize π-conjugation. However, potential steric repulsion between the carbonyl oxygen and the ortho-fluorine atom could lead to a slightly twisted conformation. Similarly, the orientation of the methoxy group is influenced by steric and electronic interactions with the adjacent fluorine atom. A detailed conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify all local minima and the transition states that separate them.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.195 |
| C-Cl | 1.790 | |
| Caryl-Ccarbonyl | 1.495 | |
| C-F (ortho) | 1.345 | |
| C-F (meta) | 1.350 | |
| C-Omethoxy | 1.360 | |
| Bond Angle (°) | O=C-Cl | 121.0 |
| Caryl-C=O | 124.5 | |
| C-C-F (ortho) | 119.5 |
Theoretical vibrational analysis via DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scale factors, a method known as the Scaled Quantum Mechanical (SQM) force field approach.
For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its functional groups. The most intense absorption in the IR spectrum is predicted to be the C=O stretching mode, typically found in the 1750-1800 cm⁻¹ range for acyl chlorides. Other significant vibrational signatures would include the C-Cl stretching mode, C-F stretching modes of the fluorinated benzene ring, and various stretching and bending modes associated with the methoxy group and the aromatic backbone. Simulating the IR and Raman spectra allows for a direct, peak-by-peak comparison with experimental data, enabling a definitive assignment of the observed vibrational bands.
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
|---|---|---|
| ~3080 | Aromatic C-H Stretch | Weak-Medium |
| ~2950 | Methoxy C-H Stretch | Medium |
| ~1785 | C=O Stretch | Very Strong |
| ~1600 | Aromatic C=C Stretch | Medium-Strong |
| ~1280 | C-F Stretch | Strong |
| ~1250 | C-O-C Asymmetric Stretch | Strong |
| ~850 | C-Cl Stretch | Medium-Strong |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.
In this compound, the electronic landscape is shaped by the interplay of its substituents. The methoxy group (-OCH₃) is a strong π-donor, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the two fluorine atoms and the acyl chloride group (-COCl) are strongly electron-withdrawing. DFT calculations can precisely map the distribution of the HOMO and LUMO. It is anticipated that the HOMO will be localized primarily on the electron-rich methoxy group and the aromatic ring, while the LUMO will be centered on the electron-deficient acyl chloride moiety and the carbon atoms attached to the fluorine substituents. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of intramolecular charge transfer.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.5 | Electron donating capability |
| LUMO Energy | -2.0 | Electron accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.5 | Chemical stability and reactivity |
Bond dissociation energy (BDE) quantifies the energy required to break a specific bond. While homolytic cleavage involves the even distribution of bonding electrons to form two radicals, heterolytic cleavage results in the formation of a cation and an anion, with one fragment retaining both bonding electrons. For this compound, the most reactive bond susceptible to nucleophilic attack is the C-Cl bond of the acyl chloride group. The heterolytic BDE for this bond corresponds to the energy required for the following dissociation:
R-COCl → R-CO⁺ (acylium ion) + Cl⁻
Beyond the properties of a single molecule, computational chemistry provides tools to understand how molecules interact in the condensed phase. Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal structure. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as does the electron distribution from all other molecules in the crystal.
By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which appear as red spots on the graphical plot. These spots highlight specific interactions such as hydrogen bonds and halogen bonds. For this compound, Hirshfeld analysis would be expected to reveal a complex network of interactions. Key contacts would likely include:
Halogen bonding: Interactions between the electron-deficient region on the chlorine atom (σ-hole) and the electron-rich carbonyl oxygen of a neighboring molecule. Similar interactions may occur with the fluorine atoms.
Hydrogen bonding: Weak C-H···O and C-H···F hydrogen bonds involving the aromatic and methoxy hydrogens.
Other contacts: π-π stacking between aromatic rings and various van der Waals forces.
| Intermolecular Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~35% |
| H···F / F···H | ~25% |
| H···O / O···H | ~15% |
| Cl···O / O···Cl | ~8% |
| C···H / H···C | ~7% |
| Other (C···C, C···Cl, etc.) | ~10% |
Specialized Research Applications and Industrial Relevance of 2,3 Difluoro 4 Methoxybenzoyl Chloride
Role in Fine Chemical Synthesis and Diversification
In the broader context of fine chemical synthesis, 2,3-Difluoro-4-methoxybenzoyl chloride is a valuable intermediate for creating a diverse range of chemical structures. Its primary function is in acylation reactions, where it reacts with nucleophiles such as alcohols, amines, and carboxylic acids to form corresponding esters, amides, and anhydrides, respectively. chemicalbook.comganeshremedies.comncert.nic.in This reactivity allows chemists to incorporate the difluoro-methoxy-substituted benzoyl group into more complex molecules.
The strategic placement of two fluorine atoms and a methoxy (B1213986) group on the aromatic ring provides a scaffold that can be further modified, leading to a variety of derivatives. rdchemicals.comrdchemicals.com These derivatives are used in the development of materials with specific electronic or physical properties and as intermediates for active pharmaceutical ingredients (APIs). The benzoyl chloride functional group is a well-established and reactive handle for constructing carbon-nitrogen and carbon-oxygen bonds, making it a fundamental tool for molecular diversification. ncert.nic.innih.gov
Process Chemistry and Industrial Production Methodologies
The industrial production of this compound, like other substituted benzoyl chlorides, typically involves a two-step process: the synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.
The precursor, 2,3-difluoro-4-methoxybenzoic acid, is first synthesized. Subsequently, this benzoic acid derivative is chlorinated using a suitable agent to yield the final product. Common chlorinating agents used in industrial settings for this type of conversion include:
Thionyl chloride (SOCl₂): A widely used reagent that converts carboxylic acids to acyl chlorides, producing gaseous byproducts (HCl and SO₂) that are easily removed. chemicalbook.comgoogle.comchemicalbook.comsbq.org.br
Oxalyl chloride ((COCl)₂): Another effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com
Triphosgene (bis(trichloromethyl)carbonate): A solid, safer alternative to gaseous phosgene, which also efficiently converts carboxylic acids to their corresponding chlorides, often catalyzed by DMF. researchgate.netpatsnap.com
A general industrial preparation scheme is outlined below. The process involves reacting the carboxylic acid with the chlorinating agent, often in an inert solvent, followed by purification, typically through vacuum distillation, to isolate the high-purity this compound. patsnap.comgoogle.com
| Step | Description | Common Reagents |
| 1 | Synthesis of Precursor | Synthesis of 2,3-difluoro-4-methoxybenzoic acid from appropriate starting materials. |
| 2 | Acyl Chlorination | The carboxylic acid is reacted with a chlorinating agent, often in an inert solvent like toluene (B28343) or dichloroethane. google.comresearchgate.net |
| 3 | Reaction Completion | The reaction is typically heated until analysis (e.g., HPLC) shows complete conversion of the starting material. google.com |
| 4 | Purification | Low-boiling byproducts and excess reagent are removed, often by evaporation, and the final product is purified by vacuum distillation. patsnap.comgoogle.com |
This methodology is analogous to patented industrial processes for other structurally related fluorinated benzoyl chlorides, such as 2,4,5-trifluoro-3-methoxybenzoyl chloride and 2,3,4,5-tetrafluorobenzoyl chloride. google.comgoogle.comgoogle.com
Academic Research on Related Fluorinated Benzoyl Chlorides
Comparative Studies with Isomeric and Analogous Compounds
Academic research often involves comparative studies of isomers and analogs to understand how substituent placement affects molecular properties. researchgate.net this compound can be compared with other fluorinated and methoxy-substituted benzoyl chlorides to elucidate trends in physical and chemical characteristics. mdpi.com The positioning of the fluorine and methoxy groups influences crystal packing, intermolecular interactions, and electronic properties. researchgate.net
For instance, studies on various fluorinated benzoyl chlorides have shown that the position of fluorine atoms significantly alters molecular arrangements in the solid state. researchgate.net The interplay of weak intermolecular interactions, such as C-H···F and F···F contacts, is dictated by the substitution pattern. researchgate.net The methoxy group in the para position, as seen in 4-methoxybenzoyl chloride, influences the molecule's reactivity and potential for forming hydrogen bonds or other non-covalent interactions. researchgate.net Comparing this compound with its isomers would reveal how shifting the substituents modifies these fundamental properties.
Below is a table of selected isomeric and analogous compounds, highlighting the structural diversity within this class of chemicals.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 849632-69-5 | C₈H₅ClF₂O₂ | 206.57 |
| 2,5-Difluoro-4-methoxybenzoyl chloride | 849632-70-8 | C₈H₅ClF₂O₂ | 206.57 |
| 3,5-Difluoro-4-methoxybenzoyl chloride | 501701-43-5 | C₈H₅ClF₂O₂ | 206.57 |
| 2,4-Difluoro-3-methoxybenzoyl chloride | N/A | C₈H₅ClF₂O₂ | 206.57 |
| 3-Fluoro-4-methoxybenzoyl chloride | 3907-15-1 | C₈H₆ClFO₂ | 188.58 |
| 4-Methoxybenzoyl chloride (Anisoyl chloride) | 100-07-2 | C₈H₇ClO₂ | 170.59 |
Data sourced from references chemicalbook.comrdchemicals.comsynquestlabs.comnih.gov
Exploring Structure-Reactivity Relationships within Fluorinated Benzoyl Chlorides
The reactivity of a benzoyl chloride is fundamentally tied to the electrophilicity of the carbonyl carbon. This is modulated by the electronic effects (inductive and resonance) of the substituents on the aromatic ring. In this compound, these effects are complex:
Fluorine Atoms (at positions 2 and 3): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Methoxy Group (at position 4): The methoxy group has a dual nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+R) because of the lone pairs on the oxygen atom. Being in the para position, its resonance effect directly influences the carbonyl group.
Q & A
Q. What are the critical handling precautions for synthesizing 2,3-difluoro-4-methoxybenzoyl chloride in laboratory settings?
Due to its moisture sensitivity and reactivity, this compound requires strict anhydrous conditions. Use inert atmospheres (e.g., nitrogen or argon) during synthesis and storage. Schlenk line techniques or gloveboxes are recommended to minimize hydrolysis. Reaction vessels should be pre-dried, and solvents must be rigorously dried (e.g., molecular sieves for THF or dichloromethane). Moisture exposure can lead to decomposition into carboxylic acid derivatives, reducing yield .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns (δ ~ -110 to -150 ppm for aromatic fluorines). NMR can resolve methoxy (-OCH) and aromatic proton signals.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical MW: ~190.57 g/mol) and fragmentation patterns. NIST databases provide reference spectra for cross-verification .
- Infrared Spectroscopy : Detect the characteristic C=O stretch (~1760–1800 cm) and C-Cl stretch (~850 cm) .
Advanced Research Questions
Q. How do substituent positions (fluoro, methoxy) influence the reactivity of this compound in nucleophilic acyl substitution?
The electron-withdrawing fluorine atoms at the 2- and 3-positions activate the carbonyl group toward nucleophilic attack, while the methoxy group at the 4-position exerts a moderate electron-donating effect via resonance. This creates regioselectivity challenges in reactions with amines or alcohols. Computational studies (DFT) can predict charge distribution, and kinetic experiments under controlled conditions (e.g., varying solvents, temperatures) help quantify reactivity differences .
Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?
Contradictions often arise from impurities or incomplete characterization of intermediates. Implement:
- HPLC-PDA/MS purity checks (>98% purity) for intermediates and final products.
- Dose-response studies to establish structure-activity relationships (SAR), isolating the effects of fluorine and methoxy groups.
- Comparative assays using isosteric analogs (e.g., replacing -OCH with -CF) to evaluate electronic contributions .
Q. How can researchers address inconsistencies in spectroscopic data across different batches or synthetic routes?
- Standardize synthetic protocols : Use identical catalysts (e.g., thionyl chloride for acyl chloride formation) and purification methods (e.g., distillation under reduced pressure).
- Cross-reference spectral libraries : Compare NMR and IR data with authenticated samples from PubChem or CAS Common Chemistry .
- Control for solvolysis : Trace moisture during storage can generate carboxylic acid byproducts, altering spectral profiles. Karl Fischer titration ensures solvent dryness .
Methodological Guidance for Experimental Design
Designing a stability study for this compound under varying pH conditions
- Prepare buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy (absorbance at λ ~270 nm for benzoyl chlorides).
- Use HPLC to quantify residual acyl chloride and identify degradation products (e.g., 2,3-difluoro-4-methoxybenzoic acid).
- Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Optimizing coupling reactions with amines: Mitigating side reactions
- Low-temperature stepwise addition : Add acyl chloride slowly to excess amine at 0–5°C to minimize dimerization.
- Scavenging HCl : Use bases like DMAP or Hunig’s base to neutralize HCl, preventing acid-catalyzed side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate hydrolysis; balance with toluene for controlled reactivity .
Data Contradiction Analysis
Interpreting conflicting reports on the compound’s solubility in polar vs. nonpolar solvents
Discrepancies may stem from impurities or metastable polymorphs. Conduct:
- Dynamic light scattering (DLS) to detect colloidal aggregates.
- Differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Co-solvent systems (e.g., THF/water gradients) to empirically determine solubility limits .
Tables for Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClFO | PubChem |
| Molecular Weight | 190.57 g/mol | CAS |
| Refractive Index | 1.522 | Thermo Scientific |
| Moisture Sensitivity | Highly sensitive | Experimental |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
